molecular formula C9H11N3 B8811567 2-(6-Aminopyridin-3-yl)-2-methylpropanenitrile

2-(6-Aminopyridin-3-yl)-2-methylpropanenitrile

Cat. No. B8811567
M. Wt: 161.20 g/mol
InChI Key: PWKVFIORYKBLDE-UHFFFAOYSA-N
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Patent
US08754077B2

Procedure details

A solution of 156b (514 mg, 1.28 mmol) in CF3COOH (15 mL) was stirred at 60° C. for 2 h. After this time the reaction was cooled to room temperature. It was then evaporated under reduced pressure and residue was washed with petroleum ether and ethyl acetate to afford 156c (600 mg, crude) as a yellow solid. MS-ESI: [M+H]+ 162.3
Name
156b
Quantity
514 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=CC(C[N:8](CC2C=CC(OC)=CC=2)[C:9]2[N:14]=[CH:13][C:12]([C:15]([CH3:19])([CH3:18])[C:16]#[N:17])=[CH:11][CH:10]=2)=CC=1>C(O)(C(F)(F)F)=O>[NH2:8][C:9]1[N:14]=[CH:13][C:12]([C:15]([CH3:19])([CH3:18])[C:16]#[N:17])=[CH:11][CH:10]=1

Inputs

Step One
Name
156b
Quantity
514 mg
Type
reactant
Smiles
COC1=CC=C(CN(C2=CC=C(C=N2)C(C#N)(C)C)CC2=CC=C(C=C2)OC)C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was then evaporated under reduced pressure and residue
WASH
Type
WASH
Details
was washed with petroleum ether and ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=N1)C(C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: CALCULATEDPERCENTYIELD 290.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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